molecular formula C22H25IN4OS B14440467 Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl- CAS No. 77301-17-8

Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-

Cat. No.: B14440467
CAS No.: 77301-17-8
M. Wt: 520.4 g/mol
InChI Key: MHRNHOGCGJZWCW-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is a complex organosulfur compound It is structurally characterized by the presence of a thiourea group attached to a quinazolinyl moiety, which is further substituted with ethyl, iodo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo iodination, alkylation, and thiourea formation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- include other thiourea derivatives and quinazoline-based compounds. These may have similar structural features but differ in their specific substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the ethyl, iodo, and phenyl groups, along with the quinazolinyl moiety, provides unique chemical and biological properties that distinguish it from other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77301-17-8

Molecular Formula

C22H25IN4OS

Molecular Weight

520.4 g/mol

IUPAC Name

1-[2-(2-ethyl-6-iodo-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea

InChI

InChI=1S/C22H25IN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29)

InChI Key

MHRNHOGCGJZWCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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